3-(2,6-Dimethoxyphenyl)propionitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dimethoxyphenyl)propionitrile is an organic compound characterized by a phenyl ring substituted with two methoxy groups and a propionitrile group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,6-dimethoxybenzene as the starting material.
Reaction Steps: The compound can be synthesized through a series of reactions, including nitration, reduction, and subsequent reactions to introduce the propionitrile group.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to control the reaction environment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: 3-(2,6-Dimethoxyphenyl)propionic acid
Reduction: 3-(2,6-Dimethoxyphenyl)propylamine
Substitution: Brominated or nitro-substituted derivatives
Scientific Research Applications
3-(2,6-Dimethoxyphenyl)propionitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: The compound is used in the manufacture of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-(2,6-Dimethoxyphenyl)propionitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
3-(2,6-Dimethoxyphenyl)propionitrile is unique due to its specific structural features. Similar compounds include:
3-(2,6-Dimethoxyphenyl)propionic acid: A carboxylic acid derivative with similar biological activity.
3-(2,6-Dimethoxyphenyl)propylamine:
2,6-Dimethoxyphenol: A phenolic compound with different chemical properties and uses.
These compounds share the dimethoxyphenyl group but differ in their functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
3-(2,6-dimethoxyphenyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-10-6-3-7-11(14-2)9(10)5-4-8-12/h3,6-7H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKQZUJXZCJZTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.